molecular formula C8H6N2O3 B1375835 6-Hydroxyquinazoline-2,4(1H,3H)-dione CAS No. 17730-74-4

6-Hydroxyquinazoline-2,4(1H,3H)-dione

Cat. No.: B1375835
CAS No.: 17730-74-4
M. Wt: 178.14 g/mol
InChI Key: MOTVHUMFMLEKPA-UHFFFAOYSA-N
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Description

6-Hydroxyquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyquinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with formamide under acidic conditions, leading to the formation of the quinazoline ring. The hydroxy group can be introduced through subsequent hydroxylation reactions.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are used to enhance efficiency and reduce production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the dione functionalities to dihydroquinazoline derivatives, typically using reducing agents such as sodium borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.

    Substitution: Alkyl halides, acidic or basic catalysts, moderate temperatures.

Major Products:

    Oxidation: Quinazoline-2,4-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Alkylated quinazoline derivatives.

Scientific Research Applications

Chemistry: 6-Hydroxyquinazoline-2,4(1H,3H)-dione is used as a building block in organic synthesis, facilitating the creation of more complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

Medicine: Medically, derivatives of this compound are explored for their anticancer, anti-inflammatory, and antimicrobial properties. They are also investigated for their potential use in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways crucial for cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

    Quinazoline-2,4-dione: Lacks the hydroxy group, making it less versatile in certain chemical reactions.

    6-Methoxyquinazoline-2,4(1H,3H)-dione: Contains a methoxy group instead of a hydroxy group, which can alter its reactivity and biological activity.

    4-Hydroxyquinazoline-2(1H)-one: Similar structure but with different positioning of the hydroxy group, affecting its chemical properties and applications.

Uniqueness: 6-Hydroxyquinazoline-2,4(1H,3H)-dione is unique due to its specific functional groups that allow for a wide range of chemical modifications and biological activities. Its hydroxy group provides additional sites for chemical reactions, enhancing its versatility in synthetic and medicinal chemistry.

Properties

IUPAC Name

6-hydroxy-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(12)10-8(13)9-6/h1-3,11H,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVHUMFMLEKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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